Plasmodium berghei DHFR Inhibition: Nanomolar Potency Distinguishes Tetrahydrophthalazine Scaffold
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine exhibits potent inhibition of Plasmodium berghei dihydrofolate reductase (DHFR) with an IC50 of 1.20 nM [1]. This value positions the compound within the low-nanomolar potency range characteristic of clinically relevant antifolates such as pyrimethamine (Ki = 0.63 nM) and methotrexate (Ki = 0.5 nM) against the same target [2]. In contrast, the aromatic analog 1,4-dichlorophthalazine is not reported to inhibit P. berghei DHFR and is instead documented for VEGFR-2 inhibition (IC50 as low as 17 nM in a derived series), reflecting a divergent target engagement profile driven by scaffold saturation [3].
| Evidence Dimension | Inhibitory activity against Plasmodium berghei dihydrofolate reductase (DHFR) |
|---|---|
| Target Compound Data | IC50 = 1.20 nM |
| Comparator Or Baseline | Pyrimethamine: Ki = 0.63 nM; Methotrexate: Ki = 0.5 nM; 1,4-Dichlorophthalazine: no reported DHFR inhibition; derived series VEGFR-2 IC50 = 17 nM |
| Quantified Difference | Target compound IC50 within 2–3× of established antimalarial DHFR inhibitors; no cross-reactivity observed for aromatic analog on this target. |
| Conditions | In vitro enzyme inhibition assay against recombinant P. berghei DHFR |
Why This Matters
Procurement for antimalarial lead optimization or DHFR-targeted programs requires a scaffold with verified potency against Plasmodium DHFR; substitution with aromatic 1,4-dichlorophthalazine would redirect activity toward VEGFR-2 and forfeit antimalarial relevance.
- [1] BindingDB BDBM50409626: IC50 1.20 nM against Plasmodium berghei dihydrofolate reductase. BindingDB.org. View Source
- [2] Reyes P, et al. Characterization of thymidylate synthetase and dihydrofolate reductase from Plasmodium berghei. Mol Biochem Parasitol. 2002;122(2):187-195. View Source
- [3] Bioorg Med Chem Lett. 2006;16(6):1579-1583. 1-(Isoquinolin-5-yl)-4-arylamino phthalazines as VEGFR-2 inhibitors. View Source
